2-(2,6-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
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Overview
Description
2-(2,6-Dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a phenoxy group, an oxazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 2,6-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,6-dimethylphenoxyacetic acid: The 2,6-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.
Synthesis of 3-(4-methylphenyl)-1,2-oxazole: This intermediate can be synthesized through the cyclization of 4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base.
Coupling Reaction: Finally, the 2,6-dimethylphenoxyacetic acid is coupled with 3-(4-methylphenyl)-1,2-oxazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted acetamides.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential pharmacological properties.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
2-(2,6-Dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-9-16(10-8-13)17-11-19(25-22-17)21-18(23)12-24-20-14(2)5-4-6-15(20)3/h4-11H,12H2,1-3H3,(H,21,23) |
InChI Key |
PQZDYWYFEXNBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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